molecular formula C13H15N3O B14604449 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine CAS No. 58476-83-8

1-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine

Cat. No.: B14604449
CAS No.: 58476-83-8
M. Wt: 229.28 g/mol
InChI Key: BMQJBPQMVQXZHA-UHFFFAOYSA-N
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Description

1-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine is a heterocyclic compound that features a piperidine ring attached to a 1,2,4-oxadiazole ring with a phenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often include the use of ethanol as a solvent and potassium hydroxide as a base . The process involves refluxing the mixture until the evolution of hydrogen sulfide ceases .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include various substituted oxadiazole derivatives, which can be further explored for their biological activities .

Scientific Research Applications

1-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact pathways and molecular targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the substituents attached to the ring.

    Piperidine Derivatives: Compounds with a piperidine ring but different functional groups attached to it.

Uniqueness: 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)piperidine is unique due to the combination of the oxadiazole and piperidine rings, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and other applications .

Properties

CAS No.

58476-83-8

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

5-phenyl-3-piperidin-1-yl-1,2,4-oxadiazole

InChI

InChI=1S/C13H15N3O/c1-3-7-11(8-4-1)12-14-13(15-17-12)16-9-5-2-6-10-16/h1,3-4,7-8H,2,5-6,9-10H2

InChI Key

BMQJBPQMVQXZHA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NOC(=N2)C3=CC=CC=C3

Origin of Product

United States

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